(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC10046963
Molecular Formula: C16H9ClN2O4S2
Molecular Weight: 392.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9ClN2O4S2 |
|---|---|
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H9ClN2O4S2/c17-10-2-1-3-11(8-10)18-15(21)14(25-16(18)24)7-9-4-5-13(20)12(6-9)19(22)23/h1-8,20H/b14-7- |
| Standard InChI Key | GRAFEKNCSDWHFX-AUWJEWJLSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S |
Introduction
Synthesis of Thiazolidin-4-ones
Thiazolidin-4-ones can be synthesized through various methods, often involving the condensation of appropriate starting materials such as rhodanine derivatives with amines or other reactants under specific conditions . For instance, the synthesis of 2-amino-5-arylidene-1,3-thiazolidin-4-ones involves a sulfur/nitrogen displacement reaction in the presence of a primary or secondary amine .
Biological Activities of Thiazolidin-4-ones
Thiazolidin-4-ones have been explored for their potential in medicinal chemistry due to their broad spectrum of biological activities:
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Antimicrobial Activity: Thiazolidin-4-ones have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . For example, 2-(chlorophenyl-imino)thiazolidin-4-one exhibited potent antibacterial activity against E. coli and S. aureus .
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Anticancer Activity: These compounds have demonstrated anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines . The substitution at the 2-position of the thiazolidinone ring can significantly influence their anticancer activity .
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Other Activities: Thiazolidin-4-ones have also been investigated for their antitubercular, antidiabetic, analgesic, antiparasitic, and anti-HIV activities .
Potential Applications of (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Given the diverse biological activities of thiazolidin-4-ones, (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one could potentially exhibit similar properties. The presence of chloro and nitro substituents may enhance its biological activity due to their electron-withdrawing effects, which can influence the compound's interaction with biological targets.
Data Table: Biological Activities of Thiazolidin-4-ones
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